molecular formula C21H28N4O4S B2832452 N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1049434-62-9

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2832452
CAS No.: 1049434-62-9
M. Wt: 432.54
InChI Key: NCDBVJFHRDXTMS-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide are alpha1-adrenergic receptors and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .

Mode of Action

This compound interacts with its targets by binding to them, thereby altering their function. It shows affinity towards alpha1-adrenergic receptors and acts as an inhibitor of AChE . The compound’s interaction with AChE results in the inhibition of acetylcholine hydrolysis, leading to an increase in acetylcholine levels .

Biochemical Pathways

The compound’s action on alpha1-adrenergic receptors and AChE affects several biochemical pathways. The activation or blockade of alpha1-adrenergic receptors is associated with numerous neurodegenerative and psychiatric conditions . The inhibition of AChE leads to an increase in acetylcholine levels, which is crucial in the cholinergic transmission pathway .

Result of Action

The compound’s action results in molecular and cellular effects. By inhibiting AChE, it increases acetylcholine levels, which can improve cognitive functions . Its interaction with alpha1-adrenergic receptors can affect smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Sulfonamide Formation: The piperazine derivative is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its affinity for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another piperazine derivative used as an antidepressant.

    Naftopidil: A sulfonamide derivative used for the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent with a similar structural framework.

Uniqueness

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group and sulfonamide linkage are particularly important for its interaction with biological targets, differentiating it from other compounds in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDBVJFHRDXTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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